molecular formula C14H24N2O B5582769 (5's,7's)-5',7'-dimethyl-1',3'-diazaspiro[cyclopentane-1,2'-tricyclo[3.3.1.1~3,7~]decan]-6'-ol CAS No. 5705-35-1

(5's,7's)-5',7'-dimethyl-1',3'-diazaspiro[cyclopentane-1,2'-tricyclo[3.3.1.1~3,7~]decan]-6'-ol

Cat. No.: B5582769
CAS No.: 5705-35-1
M. Wt: 236.35 g/mol
InChI Key: YNEYCWUCWHGJRI-UHFFFAOYSA-N
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Description

(5’s,7’s)-5’,7’-dimethyl-1’,3’-diazaspiro[cyclopentane-1,2’-tricyclo[3311~3,7~]decan]-6’-ol is a complex organic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5’s,7’s)-5’,7’-dimethyl-1’,3’-diazaspiro[cyclopentane-1,2’-tricyclo[3.3.1.1~3,7~]decan]-6’-ol typically involves multiple steps, including the formation of the spirocyclic core and subsequent functionalization. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are commonly used for quality control.

Chemical Reactions Analysis

Types of Reactions

(5’s,7’s)-5’,7’-dimethyl-1’,3’-diazaspiro[cyclopentane-1,2’-tricyclo[3.3.1.1~3,7~]decan]-6’-ol can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(5’s,7’s)-5’,7’-dimethyl-1’,3’-diazaspiro[cyclopentane-1,2’-tricyclo[3.3.1.1~3,7~]decan]-6’-ol has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (5’s,7’s)-5’,7’-dimethyl-1’,3’-diazaspiro[cyclopentane-1,2’-tricyclo[3.3.1.1~3,7~]decan]-6’-ol involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzymes or modulation of signaling pathways. The exact mechanism may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other spirocyclic molecules with comparable structural features and functional groups. Examples include:

  • (5’s,7’s)-5’,7’-dimethyl-1’,3’-diazaspiro[cyclopentane-1,2’-tricyclo[3.3.1.1~3,7~]decan]-6’-one
  • (5’s,7’s)-5’,7’-dimethyl-1’,3’-diazaspiro[cyclopentane-1,2’-tricyclo[3.3.1.1~3,7~]decan]-6’-amine

Uniqueness

The uniqueness of (5’s,7’s)-5’,7’-dimethyl-1’,3’-diazaspiro[cyclopentane-1,2’-tricyclo[3.3.1.1~3,7~]decan]-6’-ol lies in its specific spirocyclic structure and the presence of multiple functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

5,7-dimethylspiro[1,3-diazatricyclo[3.3.1.13,7]decane-2,1'-cyclopentane]-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2O/c1-12-7-15-9-13(2,11(12)17)10-16(8-12)14(15)5-3-4-6-14/h11,17H,3-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNEYCWUCWHGJRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CN3CC(C1O)(CN(C2)C34CCCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90351917
Record name AC1LEKEN
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90351917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5705-35-1
Record name AC1LEKEN
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90351917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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